molecular formula C9H18N2O B8309550 N'-(2.4-dimethylcyclohexyl)-urea

N'-(2.4-dimethylcyclohexyl)-urea

Cat. No. B8309550
M. Wt: 170.25 g/mol
InChI Key: QYUHFVHEYKOZJC-UHFFFAOYSA-N
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Patent
US03932503

Procedure details

8.2 g of N-[4-(β-<2-methoxy-5-chloro-benzamido>-ethyl)-benzenesulfonyl]-urea.(melting point 171°-173°C) are suspended in 150 ml of dioxane and heated under reflux for 1 hour after addition of 3.75 g of 2.4-dimethyl-cyclohexyl-amine-acetate. Then the solvent is distilled off in vacuo and water is added to the residue. The crystals obtained of N-[4-(β-<2-methoxy5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-(2.4-dimethylcyclohexyl)-urea are recrystallized from methanol/dimethyl formamide and melt at 200°-201°C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2.4-dimethyl-cyclohexyl-amine acetate
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][CH:6]1[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][CH:7]1N.C([O-])(=O)C>O1CCOCC1>[CH3:5][CH:6]1[CH2:11][CH:10]([CH3:12])[CH2:9][CH2:8][CH:7]1[NH:1][C:2](=[O:3])[NH2:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
2.4-dimethyl-cyclohexyl-amine acetate
Quantity
3.75 g
Type
reactant
Smiles
CC1C(CCC(C1)C)N.C(C)(=O)[O-]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Then the solvent is distilled off in vacuo and water
ADDITION
Type
ADDITION
Details
is added to the residue

Outcomes

Product
Name
Type
product
Smiles
CC1C(CCC(C1)C)NC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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